1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea
Description
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea is a 1,3-disubstituted urea derivative featuring a meta-tolyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety. Its synthesis likely follows established protocols for unsymmetrical ureas, involving the reaction of a spirocyclic amine with m-tolyl isocyanate in 1,4-dioxane . The 1,4-dioxaspiro[4.5]decane system, a cyclic ketal, enhances structural rigidity and may influence pharmacokinetic properties such as metabolic stability and solubility .
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-6-5-7-14(10-13)19-16(20)18-11-15-12-21-17(22-15)8-3-2-4-9-17/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWYDPHCQNLGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3-Disubstituted Urea Class
The compound belongs to a broader class of 1,3-disubstituted ureas synthesized via amine-isocyanate coupling. Key comparisons include:
- Substituent Position : The meta-tolyl group in the target compound may optimize electronic and steric interactions compared to ortho- or para-substituted analogs, which could alter enzyme-binding affinities .
Spirocyclic Non-Urea Analogues
Spirocyclic frameworks are prevalent in bioactive molecules. Notable examples include:
- Spiro System Impact : The 1,4-dioxaspiro[4.5]decane ketal in the target compound likely improves metabolic stability compared to lactam-based spiro systems (e.g., BMY 7378) by resisting hydrolytic cleavage .
- Pharmacophore Differences : Unlike WAY 100635, which targets 5-HT1A receptors via a piperazine group, the urea moiety in the target compound suggests divergent biological targets, possibly kinase or protease inhibition .
Research Findings and Implications
- Limitations : The absence of in vivo data for the target compound necessitates further studies to validate efficacy and pharmacokinetics.
Biological Activity
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex spirocyclic structure characterized by the presence of a dioxaspirodecane moiety. Its molecular formula is , and it possesses a molecular weight of approximately 288.34 g/mol. The structure contributes to its interaction with various biological targets, making it a candidate for further investigation.
5-HT1A Receptor Agonism
Research has indicated that derivatives of 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea exhibit significant activity as agonists at the 5-HT1A receptor. For instance, one derivative was shown to have a high selectivity ratio (80:1) for the 5-HT1A receptor over α1 adrenoceptors, showcasing its potential for neuroprotective effects and pain management .
Analgesic Activity
In preclinical studies, certain derivatives demonstrated potent analgesic effects in mouse models. For example, one compound showed significant antinociceptive activity in the formalin test, indicating its potential as a therapeutic agent for pain relief . The efficacy of these compounds suggests that they could be developed into novel analgesics.
The mechanisms underlying the biological activity of this compound involve its ability to interact with specific receptors in the central nervous system. The binding affinity and selectivity for the 5-HT1A receptor suggest that it may modulate serotonergic pathways, which are crucial in regulating mood, anxiety, and pain perception.
Research Findings
Recent studies have focused on synthesizing various derivatives of the core structure to enhance potency and selectivity. For instance:
| Compound | Activity | Selectivity Ratio | Efficacy |
|---|---|---|---|
| Compound 15 | 5-HT1A Agonist | 80:1 (5-HT1A/α1) | Emax = 74% |
| Compound X | Antinociceptive | N/A | pD2 = 9.58 |
These findings indicate a promising avenue for developing new treatments targeting serotonin receptors.
Case Studies
Several case studies have documented the effects of these compounds in vivo:
- Study on Pain Management : In a study published in European Journal of Medicinal Chemistry, researchers reported that a derivative exhibited significant analgesic properties comparable to existing pain medications .
- Neuroprotection : Another study highlighted the neuroprotective potential of these compounds in models of neurodegeneration, suggesting their utility in treating conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
